2-Methoxy-5-nitroisonicotinic acid is a compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound features both a methoxy group and a nitro group attached to the isonicotinic acid structure, making it of interest in various chemical and pharmaceutical applications. The presence of these functional groups can influence the biological activity and solubility of the compound, potentially enhancing its utility in medicinal chemistry.
2-Methoxy-5-nitroisonicotinic acid can be synthesized from 2-aminopyridine through various chemical reactions, including nitration and methoxylation processes. It falls under the category of heterocyclic compounds due to its pyridine ring structure. The compound's chemical formula is C_8H_8N_2O_4, and it has a molecular weight of approximately 196.16 g/mol.
The synthesis of 2-methoxy-5-nitroisonicotinic acid typically involves several steps:
A one-pot synthesis method has been reported that simplifies the production process by combining multiple steps into a single reaction sequence, enhancing efficiency and yield while minimizing waste products .
The molecular structure of 2-methoxy-5-nitroisonicotinic acid includes:
The compound's structural formula can be represented as follows:
The primary reactions involving 2-methoxy-5-nitroisonicotinic acid include:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of products .
The mechanism of action for 2-methoxy-5-nitroisonicotinic acid is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors. The nitro group can undergo metabolic reduction to form reactive intermediates that may interact with cellular components, leading to pharmacological effects.
Relevant data on solubility and stability should be referenced from experimental studies or material safety data sheets.
2-Methoxy-5-nitroisonicotinic acid has potential applications in:
The versatility of this compound makes it a valuable subject for further research in medicinal chemistry and related fields.
Isonicotinic acid (pyridine-4-carboxylic acid) serves as a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capability, metal-coordination properties, and metabolic stability. Substitution on this core structure—particularly at the 2-, 3-, and 5-positions—dramatically alters electronic distribution, bioavailability, and target interactions. 2-Methoxy-5-nitroisonicotinic acid (CAS# 1020635-54-4) exemplifies this strategy, combining a hydrogen-bond-accepting nitro group (-NO₂) and an electron-donating methoxy group (-OCH₃) to create a multipharmacophore system. This compound’s molecular formula (C₇H₆N₂O₅) and weight (198.13 g/mol) position it within drug-like chemical space, with a calculated LogP of 1.22 indicating moderate lipophilicity [1] [2].
The carboxylic acid group enables salt formation for solubility optimization, while the methoxy group at position 2 sterically shields the ring nitrogen, enhancing metabolic stability against hepatic oxidation. Such modifications are critical in developing protease inhibitors and kinase modulators, where scaffold rigidity and polar surface area (105.24 Ų in this compound) influence membrane permeability and target binding [1] [6].
Table 1: Key Physicochemical Properties of 2-Methoxy-5-nitroisonicotinic Acid
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₅ | Defines elemental composition and atom connectivity |
| Molecular Weight | 198.13 g/mol | Impacts pharmacokinetics and dosing |
| Hydrogen Bond Acceptors | 5 | Influences solubility and protein binding |
| Polar Surface Area (PSA) | 105.24 Ų | Predicts membrane permeability |
| LogP | 1.22 | Measures lipophilicity; affects absorption |
Positional isomerism in pyridinecarboxylic acids dictates pharmacological behavior. Isonicotinic acid (4-carboxypyridine) differs from nicotinic acid (3-carboxypyridine) in dipole moment, pKa (isonicotinic acid pKa ~4.9), and hydrogen-bonding networks. 2-Methoxy-5-nitroisonicotinic acid leverages the 4-carboxy orientation, allowing the carboxylic acid to participate in charge-assisted hydrogen bonds with biological targets, while the meta-oriented nitro and methoxy groups create an electronic push-pull system. This reduces the ring’s electron density compared to unsubstituted isonicotinic acid, enhancing reactivity toward nucleophiles [3] [8].
Functional group positioning also affects metal coordination. Unlike 3-carboxypyridines, isonicotinic acid derivatives like this compound can form bidentate coordination polymers through both the pyridyl nitrogen and carboxylate oxygen—a property exploited in metalloenzyme inhibition. The 5-nitro group’s position ortho to the carboxylate further increases acidity, promoting ionization under physiological conditions [4] [8].
Table 2: Comparative Analysis of Isonicotinic Acid Isomers
| Isomer | pKa | Dipole Moment (D) | Biological Applications |
|---|---|---|---|
| Isonicotinic acid (4-position) | ~4.9 | ~3.9 | Antitubercular precursors; ligands |
| Nicotinic acid (3-position) | ~4.8 | ~4.1 | Vitamin B3; lipid regulators |
| Picolinic acid (2-position) | ~5.4 | ~3.3 | Metal chelation; neuroprotective agents |
| 2-Methoxy-5-nitro derivative | Lower | Higher | Antimicrobial intermediates |
Nitroaromatics have been integral to antimicrobial chemotherapy since the early 20th century, with nitrofurans and nitroimidazoles (e.g., metronidazole) serving as prototypes. The nitro group in 2-methoxy-5-nitroisonicotinic acid acts as a bioisostere for heterocyclic ketones, enabling redox-activated cytotoxicity—a mechanism exploited in antiparasitic and antibacterial prodrugs. Concurrently, methoxy groups have been used to modulate electron density and steric bulk, as seen in the antimalarial drug quinine [2] [5] [9].
This compound’s dual substitution pattern echoes historical drug design principles:
Over 75% of FDA-approved drugs contain nitrogen heterocycles, with pyridine derivatives constituting ~17% of kinase inhibitors. Derivatives of substituted isonicotinic acids continue to emerge in clinical candidates, particularly as kinase inhibitors (e.g., EGFR/ALK inhibitors) and antimicrobials, validating this scaffold’s versatility [5] [9].
Table 3: Evolution of Nitrogen Heterocycles in Drug Development
| Era | Key Compounds | Therapeutic Role | Impact of Substituents |
|---|---|---|---|
| 1950s | Isoniazid (INH) | Antitubercular | Hydrazide group activated by KatG |
| 1980s | Norfloxacin | Antibacterial | 6-Fluoro; 7-piperazine modifications |
| 2000s | Imatinib | Anticancer (BCR-ABL inhibitor) | Pyrimidine core with methylpiperazine |
| Modern | 2-Methoxy-5-nitro derivatives | Antimicrobial intermediates | Nitro group for redox cycling; methoxy for stability |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: